ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate
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Overview
Description
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate: is a complex organic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: : The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: : In biological research, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: : In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.
Industry: : In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds: : Other compounds with similar structures include ethyl 2-(2-(1H-indol-3-yl)-2-oxoacetamido)acetate and ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate .
Uniqueness: : this compound is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and industrial chemicals.
Would you like more information on any specific aspect of this compound?
Biological Activity
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is a complex organic compound known for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H22N2O4
Molecular Weight : 382.43 g/mol
CAS Number : 1009666-30-1
The compound features an indole moiety, which is commonly associated with various pharmacological effects. The presence of the oxoacetamido group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several organic reactions, including:
- Condensation Reaction : The reaction between 2-methyl-1H-indole-3-carboxaldehyde and an appropriate amine forms the indole derivative.
- Esterification : The resulting intermediate is then esterified with ethyl acetate under acidic conditions to yield the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that are crucial for cellular function and homeostasis.
Biological Activities
Research has demonstrated a range of biological activities associated with this compound, including:
Antitumor Activity
Studies indicate that indole derivatives exhibit significant antitumor properties. This compound has shown promise in:
- Inhibiting Cancer Cell Proliferation : Experimental results suggest that this compound can reduce the growth of colon and lung cancer cells by inducing apoptosis (programmed cell death) .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. This compound has been evaluated against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings indicate a moderate antimicrobial activity, suggesting potential applications in treating infections .
Antioxidant Activity
The compound's antioxidant capacity has been assessed using DPPH radical scavenging assays, demonstrating its ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Studies
- Case Study on Antitumor Effects : A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
ethyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMUEOLVLWRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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